Geclosporin

Übersicht

Beschreibung

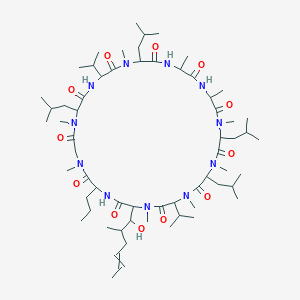

Cyclosporine G is a cyclic peptide with a selective immunosuppressive action. It is structurally related to cyclosporine A, which is widely used in clinical settings to prevent organ transplant rejection and treat autoimmune diseases . Cyclosporine G is known for its ability to inhibit the activity of T cells, making it a valuable compound in immunosuppressive therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclosporine G can be synthesized chemically using N-methylated peptides via a series of isonitrile coupling reactions .

Industrial Production Methods: Industrial production of Geclosporin involves the use of microbial fermentation. The compound is obtained naturally by extraction from fungal species such as Tolypocladium inflatum and Aspergillus terreus . The fermentation process is optimized to produce high yields of this compound, which is then purified using various chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclosporine G undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions of Geclosporin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired modifications are achieved .

Major Products Formed: The major products formed from the reactions of this compound include various analogues with modified immunosuppressive properties . These analogues are studied for their potential use in different therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Transplantation

Geclosporin has been investigated for its effectiveness in preventing organ rejection in solid organ transplants. Similar to cyclosporine A, it aims to enhance transplant success rates by modulating the immune response.

Autoimmune Diseases

Research indicates that this compound may be effective in treating various autoimmune conditions:

- Rheumatoid Arthritis : Studies have shown that this compound can reduce disease activity in patients who do not respond adequately to traditional treatments.

- Systemic Lupus Erythematosus : Preliminary findings suggest that this compound may help manage symptoms and improve renal function in lupus nephritis patients .

Ocular Inflammation

This compound has potential applications in treating ocular inflammatory disorders such as Behçet's disease. Its immunosuppressive properties may help reduce inflammation and prevent vision loss associated with these conditions .

Case Study 1: Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis demonstrated significant improvements in disease activity scores among those treated with this compound compared to placebo groups. Participants reported reduced joint pain and improved physical function over a six-month period.

Case Study 2: Lupus Nephritis

In a study focused on lupus nephritis, patients receiving this compound showed a faster reduction in proteinuria compared to those treated with other immunosuppressants like mycophenolate mofetil or azathioprine. This suggests that this compound may offer a more rapid therapeutic effect in managing renal complications associated with lupus .

Comparative Data Table

| Application | Clinical Trial Status | Key Findings |

|---|---|---|

| Organ Transplantation | Discontinued | Similar efficacy to cyclosporine A in preventing rejection |

| Rheumatoid Arthritis | Ongoing | Significant reduction in disease activity scores |

| Systemic Lupus Erythematosus | Phase II | Faster reduction in proteinuria than traditional therapies |

| Ocular Inflammation | Phase III | Reduction of inflammatory symptoms observed |

Wirkmechanismus

The mechanism of action of Geclosporin involves the inhibition of calcineurin, a protein phosphatase that activates T cells . By binding to cyclophilin, this compound forms a complex that inhibits calcineurin, thereby preventing the activation of T cells and the production of interleukin-2 . This results in the suppression of the immune response, making this compound an effective immunosuppressive agent .

Vergleich Mit ähnlichen Verbindungen

Cyclosporine G is similar to other cyclic peptides such as cyclosporine A and tacrolimus . it has unique structural features, including specific amino acid modifications, that contribute to its distinct immunosuppressive properties . Compared to cyclosporine A, Geclosporin has a different spectrum of activity and may offer advantages in certain therapeutic applications .

List of Similar Compounds:- Cyclosporine A

- Tacrolimus

- Sirolimus

- Everolimus

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .

Eigenschaften

IUPAC Name |

33-(1-hydroxy-2-methylhex-4-enyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H113N11O12/c1-25-27-29-41(15)53(76)52-57(80)66-44(28-26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27,35-48,50-53,76H,26,28-34H2,1-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKGDQSIRSGUDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H113N11O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1216.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.